molecular formula C15H10O4 B13691981 Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate

Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate

Cat. No.: B13691981
M. Wt: 254.24 g/mol
InChI Key: JKTVAPSKNRVCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate typically involves the condensation of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 2-oxobenzo[g]chromene-3-carboxylate

InChI

InChI=1S/C15H10O4/c1-18-14(16)12-7-11-6-9-4-2-3-5-10(9)8-13(11)19-15(12)17/h2-8H,1H3

InChI Key

JKTVAPSKNRVCIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.